N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide
Description
N-[4-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates:
- A 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group at position 2.
- A 1H-imidazole ring linked to the oxadiazole via a methylene bridge.
- A 2-fluorobenzamide moiety attached to a para-substituted phenyl group.
Properties
IUPAC Name |
N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4/c1-35-23-12-9-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-7-10-19(11-8-17)30-26(34)20-5-3-4-6-21(20)28/h3-13,15-16H,14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFVHYOOIPVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dimethoxyphenyl hydrazine with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the imidazole ring: The oxadiazole intermediate is then reacted with an imidazole derivative in the presence of a suitable catalyst.
Coupling with fluorobenzamide: The final step involves coupling the imidazole-oxadiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.
Coupling Reactions: The presence of the imidazole and oxadiazole rings allows for various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of the oxadiazole scaffold exhibit potent anticancer activities. Studies have demonstrated that compounds similar to N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide can inhibit various cancer cell lines. For instance:
- Cytotoxicity : A study reported that certain 1,3,4-oxadiazole derivatives showed significant cytotoxicity against leukemia and melanoma cell lines with GI50 values much lower than those of standard anticancer drugs like bendamustine and chlorambucil .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Tested Compound | CCRF-CEM | 2.09 |
| Bendamustine | CCRF-CEM | 60 |
| Chlorambucil | CCRF-CEM | 52 |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, similar to other oxadiazole derivatives that have shown effectiveness in reducing inflammation .
Antimicrobial and Antiviral Activities
Oxadiazole derivatives are recognized for their antimicrobial and antiviral properties. Research has indicated that compounds with similar structures can act against various pathogens and viruses .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of the oxadiazole ring. Common synthetic routes include:
- Cyclization : The reaction of appropriate hydrazides with aldehydes in the presence of dehydrating agents like phosphorus oxychloride under reflux conditions is a typical method for forming the oxadiazole ring.
Case Study 1: Anticancer Activity Evaluation
In a recent study, a library of 1,3,4-oxadiazole derivatives was synthesized and screened against several cancer cell lines. Among them, specific compounds exhibited remarkable potency against breast cancer (MCF7) and leukemia (K562) cell lines .
Case Study 2: Inhibition of Enzymatic Activity
Another research effort focused on the enzyme inhibitory potential of oxadiazole derivatives against thymidine phosphorylase. Compounds were found to have significantly higher inhibitory action compared to standard drugs .
Mechanism of Action
The mechanism of action of N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in similar triazole-thiones () .
- Fluorine’s Role: The 2-fluorobenzamide’s fluorine likely reduces metabolic degradation compared to non-fluorinated analogues (), aligning with trends in drug design .
- Selectivity Challenges : Unlike razaxaban (), which shows high selectivity for Factor Xa, the target compound’s oxadiazole-imidazole core may interact with multiple off-target kinases, necessitating further profiling.
Biological Activity
N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationship (SAR) insights.
Chemical Structure and Properties
The compound features a complex structure that includes:
- 1,2,4-Oxadiazole : Known for its diverse biological activities.
- Dimethoxyphenyl Group : Enhances lipophilicity and may influence biological interactions.
- Imidazole Moiety : Often associated with pharmacological activity.
The molecular formula is , indicating a well-defined chemical identity suitable for biological testing.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The oxadiazole scaffold has been shown to inhibit various enzymes involved in cancer proliferation, including thymidylate synthase and histone deacetylases (HDACs) .
- Disruption of Cellular Signaling : The imidazole component may interfere with signaling pathways that promote tumor growth .
- Interaction with Nucleic Acids : The compound's structure allows it to interact with DNA and RNA, potentially disrupting the replication and transcription processes in cancer cells .
Anticancer Efficacy
The compound has been tested against several cancer cell lines to evaluate its cytotoxic effects. Notable findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Inhibition of estrogen receptor signaling |
| A549 (lung cancer) | 8.0 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 6.5 | Inhibition of cell cycle progression |
These results indicate that the compound exhibits significant cytotoxicity across different types of cancer cells, suggesting broad-spectrum anticancer potential.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the compound's structure influence its biological activity:
- Dimethoxy Substituents : Enhance potency by increasing lipophilicity and improving cellular uptake.
- Fluorine Atom : Contributes to increased binding affinity at the target sites due to electronegativity.
- Imidazole Ring Modifications : Altering substituents on the imidazole can lead to variations in enzyme inhibition efficiency.
Study 1: Anticancer Screening
A study conducted on a library of compounds including this compound demonstrated promising results in multicellular spheroids. The compound exhibited a significant reduction in tumor size compared to control groups .
Study 2: Mechanism Elucidation
In vitro assays revealed that the compound triggers apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including cyclization and coupling steps. Key considerations include:
- Oxadiazole Formation : Use POCl₃ as a cyclizing agent under reflux conditions (120°C) to form the 1,2,4-oxadiazole ring, as demonstrated in similar syntheses .
- Imidazole Coupling : Employ Suzuki-Miyaura or Ullmann coupling for aryl-aryl bond formation, using Pd-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like DMF or THF .
- Purification : Monitor reactions via TLC (e.g., hexane:ethyl acetate 4:1, Rf ≈ 0.55–0.67) and purify intermediates via column chromatography .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 eq. of aryl halides) and use inert atmospheres to minimize side reactions .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s inhibitory activity?
Answer:
SAR studies should systematically vary substituents and evaluate effects on target binding and pharmacokinetics:
- Phenyl Ring Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the benzamide moiety to enhance binding affinity, as seen in Factor Xa inhibitors .
- Oxadiazole Substituents : Replace 3,4-dimethoxyphenyl with bulkier groups (e.g., trifluoromethyl) to improve selectivity, as demonstrated in FLAP inhibitor optimizations .
- Bioavailability : Incorporate polar groups (e.g., -OH, -NH₂) to reduce logP and enhance solubility, while maintaining permeability via balanced lipophilicity .
- In Vitro Validation : Use human whole-blood assays to measure IC₅₀ values for functional potency (target IC₅₀ < 100 nM) .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- IR Spectroscopy : Identify carbonyl (1688–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches to confirm oxadiazole and imidazole rings .
- NMR Analysis : Use ¹H NMR to verify aromatic proton environments (e.g., δ 7.2–8.1 ppm for fluorophenyl groups) and ¹³C NMR to confirm quaternary carbons in heterocycles .
- Mass Spectrometry : ESI-MS ([M+H]⁺) provides molecular weight validation (e.g., m/z 420 for related analogs) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (deviation < 0.4%) to confirm purity .
Advanced: How can discrepancies between computational docking predictions and experimental binding data be resolved?
Answer:
- Docking Refinement : Use high-resolution X-ray crystallography data (e.g., PDB structures) to refine ligand poses and account for protein flexibility .
- Binding Assay Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and compare with docking scores .
- Solvent Effects : Include explicit water molecules in molecular dynamics simulations to improve pose accuracy, addressing discrepancies in hydrophobic interactions .
Basic: What are common challenges in oxadiazole cyclization steps, and how can they be mitigated?
Answer:
- Low Yields : Optimize reaction time (8–12 hrs) and temperature (110–120°C) for POCl₃-mediated cyclization .
- Byproduct Formation : Use excess acyl chloride (1.5 eq.) and anhydrous conditions to minimize hydrolysis .
- Purification Issues : Employ gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate oxadiazole products from unreacted precursors .
Advanced: What strategies improve pharmacokinetic properties like oral bioavailability and metabolic stability?
Answer:
- Permeability Enhancement : Reduce molecular weight (<500 Da) and introduce hydrogen bond acceptors (e.g., pyridine rings) to enhance passive diffusion .
- Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., -CF3) to block CYP450-mediated oxidation .
- Protein Binding Reduction : Incorporate hydrophilic substituents (e.g., -SO2NH2) to lower plasma protein binding, increasing free fraction .
Advanced: How can crystallography and computational modeling synergize to refine lead optimization?
Answer:
- Co-crystallization : Obtain ligand-bound protein structures (e.g., Factor Xa or FLAP) to identify critical binding motifs (e.g., π-π stacking with Phe residues) .
- Free Energy Calculations : Use MM/GBSA or FEP+ to predict ΔGbinding and prioritize analogs with computed ΔG < -10 kcal/mol .
- Toxicity Screening : Apply QSAR models to predict hERG inhibition and CYP450 interactions early in optimization .
Basic: What solvents and catalysts are optimal for imidazole-aryl coupling reactions?
Answer:
- Catalysts : Use Pd(PPh3)4 (5 mol%) or CuI (10 mol%) for Buchwald-Hartwig aminations .
- Solvents : Anhydrous DMF or toluene at 80–100°C under N2 to prevent catalyst deactivation .
- Bases : Employ Cs2CO3 or K3PO4 (2–3 eq.) to deprotonate intermediates and drive coupling efficiency .
Advanced: How can in vivo efficacy models be designed to evaluate antithrombotic or anti-inflammatory activity?
Answer:
- Thrombosis Models : Use FeCl3-induced arterial thrombosis in rodents, measuring clot formation time and dose-dependent inhibition (ED50 < 10 mg/kg) .
- Inflammation Models : Assess LTB4 inhibition in murine ex vivo whole blood (IC50 < 50 nM) and zymosan-induced peritonitis for FLAP-targeted compounds .
- PK/PD Integration : Measure plasma exposure (AUC0–24h) and correlate with target engagement using biomarker assays (e.g., thrombin-antithrombin complexes) .
Advanced: What methodologies address batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., temperature, catalyst loading) and reduce variability .
- Crystallization Control : Employ anti-solvent addition (e.g., water in DMSO) to ensure consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
